alpha-Methyltryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

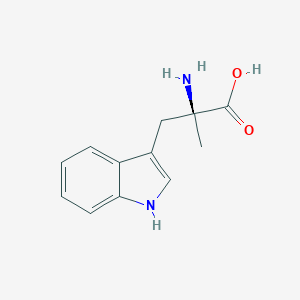

(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350250 | |

| Record name | alpha-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16709-25-4 | |

| Record name | alpha-Methyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of alpha-Methyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyltryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. It serves as a valuable research tool and a potential therapeutic agent due to its multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of α-MT, focusing on its interactions with key metabolic pathways and cellular signaling cascades. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through three primary mechanisms:

-

Competitive Inhibition of Tryptophan Hydroxylase (TPH): As a structural analog of tryptophan, α-MT competitively inhibits TPH, the rate-limiting enzyme in serotonin synthesis. This inhibition leads to a reduction in the production of serotonin, a key neurotransmitter involved in mood, cognition, and various physiological processes.[1]

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1): α-MT is an inhibitor of IDO1, a crucial enzyme in the kynurenine pathway, which is the major route of tryptophan catabolism.[1][2] By inhibiting IDO1, α-MT can modulate immune responses and neuronal function, as the kynurenine pathway produces several neuroactive and immunomodulatory metabolites.

-

Blockade of the SLC6A14 Transporter: α-MT acts as a blocker of the solute carrier family 6 member 14 (SLC6A14) transporter, also known as the amino acid transporter ATB0,+.[1][2][3][4] This transporter is responsible for the uptake of a broad range of neutral and cationic amino acids. By blocking SLC6A14, α-MT can induce amino acid deprivation in cells that are highly dependent on this transporter, such as certain cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory and blocking activities of this compound.

| Target Enzyme/Transporter | Parameter | Value | Species/Cell Line | Reference(s) |

| Tryptophan Hydroxylase (TPH) | Inhibition | Competitive inhibitor (qualitative) | Not specified | [1] |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Inhibitor (qualitative) | Not specified | [1][2] |

| SLC6A14 Transporter | IC50 | ~250 µM | Not specified | [3] |

Note: Quantitative data for the inhibition of TPH and IDO1 by α-MT are not consistently reported in the literature. The available information primarily describes a qualitative inhibitory effect.

Signaling Pathways Modulated by this compound

This compound's interaction with its primary targets leads to the modulation of several downstream signaling pathways, including the serotonin pathway, the kynurenine pathway, the mTOR signaling pathway, and the apoptosis pathway.

Serotonin and Kynurenine Metabolic Pathways

As a substrate and inhibitor in the two major pathways of tryptophan metabolism, α-MT significantly influences the balance of their respective metabolites.

mTOR Signaling Pathway

Blockade of the SLC6A14 transporter by α-MT can lead to amino acid deprivation, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4]

Apoptosis Signaling Pathway

The inhibition of mTOR signaling and the induction of cellular stress by α-MT can lead to the activation of the intrinsic apoptosis pathway, culminating in programmed cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Tryptophan Hydroxylase (TPH) Inhibition Assay

Objective: To determine the inhibitory effect of α-MT on TPH activity.

Principle: This assay measures the production of 5-hydroxytryptophan (5-HTP) from tryptophan by TPH. The inhibition by α-MT is assessed by quantifying the reduction in 5-HTP formation in the presence of the compound.

General Protocol:

-

Enzyme Source: Recombinant TPH or tissue homogenates rich in TPH (e.g., brainstem).

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically around 7.4), the TPH enzyme, the cofactor tetrahydrobiopterin (BH4), and a reducing agent like dithiothreitol (DTT).

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of α-MT.

-

Initiate the reaction by adding the substrate, L-tryptophan.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

Detection:

-

Quantify the amount of 5-HTP produced using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each α-MT concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform kinetic studies by varying the concentrations of both the substrate (tryptophan) and the inhibitor (α-MT) and analyzing the data using Lineweaver-Burk or Dixon plots.

-

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay

Objective: To measure the inhibitory activity of α-MT against IDO1.

Principle: This assay quantifies the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The inhibition by α-MT is determined by the reduction in kynurenine production.

General Protocol:

-

Enzyme Source: Recombinant human IDO1 or cell lysates from cells overexpressing IDO1 (e.g., IFN-γ-stimulated cancer cell lines).

-

Reaction Mixture: Prepare an assay buffer (e.g., potassium phosphate buffer, pH 6.5) containing the IDO1 enzyme, L-tryptophan, ascorbic acid, and methylene blue.

-

Inhibition Assay:

-

Add varying concentrations of α-MT to the reaction wells.

-

Add the IDO1 enzyme and pre-incubate.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for a specified time.

-

Stop the reaction with a reagent like trichloroacetic acid.

-

-

Detection:

-

Hydrolyze N-formylkynurenine to kynurenine by heating.

-

Measure the kynurenine concentration spectrophotometrically at approximately 321 nm or by HPLC.

-

-

Data Analysis:

-

Calculate the percent inhibition at each α-MT concentration.

-

Determine the IC50 value from the dose-response curve.

-

SLC6A14 Transporter Inhibition Assay

Objective: To assess the blocking effect of α-MT on the SLC6A14 transporter.

Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [3H]arginine or [14C]tryptophan) by cells expressing the SLC6A14 transporter. The inhibitory effect of α-MT is quantified by the reduction in substrate uptake.

General Protocol:

-

Cell Culture: Use a cell line that endogenously expresses SLC6A14 (e.g., certain cancer cell lines) or a cell line engineered to overexpress the transporter.

-

Uptake Assay:

-

Seed cells in a multi-well plate and grow to confluency.

-

Wash the cells with a transport buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Pre-incubate the cells with varying concentrations of α-MT.

-

Add the radiolabeled substrate and incubate for a short period to measure initial uptake rates.

-

Stop the uptake by washing the cells with ice-cold transport buffer.

-

-

Detection:

-

Lyse the cells.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of substrate uptake at each α-MT concentration.

-

Determine the IC50 value from the dose-response curve.

-

Western Blot Analysis for mTOR Pathway Activation

Objective: To determine the effect of α-MT on the phosphorylation status of key proteins in the mTOR signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. Antibodies specific to the phosphorylated forms of mTOR, S6K, and 4E-BP1 are used to assess the activation state of the pathway.

General Protocol:

-

Cell Treatment: Treat SLC6A14-expressing cells with α-MT for various time points.

-

Protein Extraction: Lyse the cells and collect the total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Caspase-3 Activity Assay for Apoptosis

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis, in response to α-MT treatment.

Principle: This assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

General Protocol:

-

Cell Treatment: Treat cells with α-MT to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.

-

Caspase Assay:

-

Add the cell lysate to a reaction buffer containing the DEVD-reporter substrate.

-

Incubate at 37°C to allow for substrate cleavage.

-

-

Detection:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

-

Data Analysis:

-

Calculate the fold-change in caspase-3 activity in α-MT-treated cells compared to untreated controls.

-

HPLC Analysis of Kynurenine Pathway Metabolites

Objective: To quantify the changes in the levels of tryptophan and its kynurenine pathway metabolites following α-MT treatment.

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) is used to separate and quantify the various metabolites in biological samples.

General Protocol:

-

Sample Collection: Collect plasma, tissue homogenates, or cell culture media from subjects or cells treated with α-MT.

-

Sample Preparation:

-

Deproteinize the samples (e.g., using trichloroacetic acid or acetonitrile).

-

Centrifuge to remove precipitated proteins.

-

-

HPLC Analysis:

-

Inject the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Use a suitable mobile phase gradient to separate tryptophan, kynurenine, kynurenic acid, and other relevant metabolites.

-

-

Detection and Quantification:

-

Detect the metabolites using a UV detector at specific wavelengths for each compound or a mass spectrometer for higher sensitivity and specificity.

-

Quantify the concentration of each metabolite by comparing its peak area to that of a known standard.

-

-

Data Analysis:

-

Compare the metabolite levels in α-MT-treated samples to those in control samples.

-

Positron Emission Tomography (PET) Imaging of Serotonin Synthesis

Objective: To non-invasively measure the rate of serotonin synthesis in the brain using [11C]-labeled α-MT.[5][6][7][8]

Principle: [11C]α-MT is administered intravenously and its uptake and metabolism in the brain are monitored by PET. As a substrate for TPH and AADC, its trapping in serotonergic neurons as [11C]α-methylserotonin provides an index of serotonin synthesis capacity.

General Protocol:

-

Radiotracer Synthesis: Synthesize [11C]α-MT.

-

Subject Preparation: Position the subject in the PET scanner.

-

Tracer Administration: Administer a bolus injection of [11C]α-MT intravenously.

-

Dynamic PET Scanning: Acquire a series of PET scans over a period of time (e.g., 60-90 minutes) to measure the radioactivity in different brain regions.

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of [11C]α-MT in the plasma, which serves as the input function.

-

Data Analysis:

-

Use kinetic modeling (e.g., a two-tissue compartment model or graphical analysis like the Patlak plot) to calculate the rate of [11C]α-MT trapping, which reflects the serotonin synthesis rate.

-

Conclusion

This compound is a versatile molecule with a complex mechanism of action that impacts multiple, interconnected biological pathways. Its ability to competitively inhibit TPH, block the SLC6A14 transporter, and inhibit IDO1 makes it a powerful tool for studying the roles of the serotonin and kynurenine pathways in health and disease. Furthermore, its downstream effects on mTOR signaling and apoptosis highlight its potential as a therapeutic agent, particularly in oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the unique properties of this compound. A thorough understanding of its multifaceted mechanism of action is crucial for its effective application in both basic research and clinical development.

References

- 1. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]

- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 7. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Serotonin Pathway Involvement of alpha-Methyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyltryptophan (α-MTP) is a synthetic analog of the essential amino acid L-tryptophan and serves as a valuable research tool for investigating the serotonergic system. This technical guide provides a comprehensive overview of α-MTP's mechanism of action, its metabolic pathway, and its effects on serotonin synthesis and signaling. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows. α-MTP acts as a prodrug, being enzymatically converted to the active compound alpha-methylserotonin (α-MS), a non-selective serotonin receptor agonist. A key feature of α-MTP and its metabolites is their resistance to degradation by monoamine oxidase (MAO), leading to a prolonged duration of action compared to their endogenous counterparts. This guide summarizes the available quantitative data on receptor binding and enzyme kinetics, details methodologies for key experiments, and provides visual diagrams to facilitate a deeper understanding of α-MTP's role in the serotonin pathway.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making it a prime target for therapeutic intervention. This compound (α-MTP) is a synthetic amino acid that has emerged as a significant tool for probing the intricacies of the serotonin pathway.[1] Its unique pharmacological profile, particularly its conversion to a "substitute neurotransmitter," alpha-methylserotonin (α-MS), and its resistance to enzymatic degradation, makes it a subject of interest for both basic research and potential therapeutic applications.[1] This guide aims to provide a detailed technical overview of α-MTP's involvement in the serotonin pathway, consolidating current knowledge for the scientific community.

Mechanism of Action and Metabolic Pathway

This compound is not directly active at serotonin receptors. Instead, it functions as a prodrug, undergoing a two-step enzymatic conversion to its active metabolite, α-MS.[1] This metabolic cascade mirrors the initial steps of endogenous serotonin synthesis.

-

Hydroxylation: α-MTP is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form alpha-methyl-5-hydroxytryptophan (α-M-5-HTP) .[1] TPH is the rate-limiting enzyme in the synthesis of serotonin.

-

Decarboxylation: Subsequently, aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from α-M-5-HTP to yield alpha-methylserotonin (α-MS) .[1]

α-MS is a non-selective agonist at various serotonin receptors and is considered a "substitute neurotransmitter" for serotonin.[1] A crucial distinction is that α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of serotonin.[1] This resistance to metabolism results in a significantly longer half-life and duration of action for α-MS compared to endogenous serotonin.[1]

While α-MS itself has limited ability to cross the blood-brain barrier, its precursor, α-MTP, can readily enter the central nervous system, where it is then converted to α-MS.[1] It is important to note that α-MTP can also be metabolized to a minor extent into alpha-methyltryptamine (α-MT), a compound with its own distinct pharmacological profile as a serotonin-norepinephrine-dopamine releasing agent.[1]

Caption: Metabolic conversion of this compound.

Data Presentation

This section summarizes the available quantitative data regarding the interaction of α-MTP's active metabolite, α-MS, with serotonin receptors and the enzymes involved in its synthesis.

Table 1: Binding Affinities (Ki) and Functional Activities (EC50) of alpha-Methylserotonin at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| 5-HT1A | 42 | 378 | [2][3] |

| 5-HT1B | 85 | - | [2] |

| 5-HT1D | 150 | - | [2] |

| 5-HT1E | >10,000 | - | [2] |

| 5-HT2A | 3 (with [3H]DOB), 880 (with [3H]ketanserin) | 794 | [2] |

| 5-HT2B | - | 2.98 - 4.1 | [2][4] |

| 5-HT2C | - | 50.1 | [2] |

Note: Ki values can vary depending on the radioligand used in the binding assay. EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference |

| Aromatic L-amino acid Decarboxylase | L-5-hydroxytryptophan | 2.9 x 10⁻⁵ M | 0.3 nmol/mg protein/min | [5] |

| Aromatic L-amino acid Decarboxylase | L-DOPA | 4.8 x 10⁻⁵ M | 2.5 nmol/mg protein/min | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

In Vivo Microdialysis for Serotonin Measurement

This protocol allows for the in vivo sampling and measurement of extracellular serotonin levels in specific brain regions of freely moving animals following α-MTP administration.

Objective: To quantify changes in extracellular serotonin concentrations in the rat brain after systemic administration of α-MTP.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) and guide cannulae

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂

-

This compound solution

-

HPLC system with electrochemical detection (ECD)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex) using appropriate stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

This compound Administration: Administer α-MTP (intraperitoneally or subcutaneously) at the desired dose.

-

Post-Administration Sample Collection: Continue collecting dialysate samples at the same regular intervals for several hours to monitor the time course of changes in serotonin levels.

-

Sample Analysis: Analyze the collected dialysate samples for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC-ECD.

Caption: Workflow for in vivo microdialysis experiment.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This in vitro assay can be adapted to assess the interaction of α-MTP with TPH.

Objective: To determine if α-MTP acts as a substrate or inhibitor of TPH and to determine its kinetic parameters (Km, Vmax, or Ki).

Materials:

-

Recombinant or purified TPH enzyme

-

This compound

-

L-Tryptophan (natural substrate)

-

Tetrahydrobiopterin (BH4) cofactor

-

Catalase

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., HEPES or phosphate buffer)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Enzyme Preparation: Prepare a solution of TPH in a suitable buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase, DTT, and BH4.

-

Substrate/Inhibitor Addition:

-

To determine if α-MTP is a substrate: Add varying concentrations of α-MTP to the reaction mixture.

-

To determine if α-MTP is a competitive inhibitor: Add a fixed, sub-saturating concentration of L-tryptophan and varying concentrations of α-MTP.

-

-

Enzyme Initiation: Initiate the reaction by adding the TPH enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Product Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the formation of 5-hydroxytryptophan (if L-tryptophan is the substrate) or α-M-5-HTP (if α-MTP is the substrate) using HPLC.

-

Data Analysis: Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics, or use appropriate plots (e.g., Lineweaver-Burk) to determine the inhibition constant (Ki).

Behavioral Assays in Rodents

Behavioral assays such as the Forced Swim Test and Elevated Plus Maze are commonly used to assess the potential antidepressant and anxiolytic effects of compounds that modulate the serotonergic system.

Forced Swim Test (FST):

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Place the rodent in the cylinder for 15 minutes. This session is for habituation and is not scored.

-

Test session (Day 2): Administer α-MTP or vehicle at a specified time before the test. Place the rodent back in the cylinder for a 5-6 minute session.

-

-

Scoring: Record the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

-

Procedure: Administer α-MTP or vehicle at a specified time before the test. Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Scoring: Record the time spent in the open arms and the number of entries into the open arms. An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Visualization of Signaling and Logical Relationships

The following diagrams illustrate the broader context of α-MTP's action within the serotonergic synapse and a logical workflow for its investigation.

Caption: α-MTP's influence on the serotonergic synapse.

Caption: A logical workflow for investigating α-MTP.

Conclusion

This compound is a powerful tool for dissecting the complexities of the serotonin pathway. Its conversion to the long-acting serotonin receptor agonist, α-MS, allows for sustained activation of serotonergic signaling, providing a unique experimental paradigm. This technical guide has provided a consolidated resource for researchers, summarizing the key quantitative data, detailing essential experimental protocols, and offering visual aids to understand the metabolic and signaling pathways involved. Further research to elucidate the specific kinetic parameters of α-MTP and its metabolites with TPH and AADC, and to quantify its in vivo effects on regional brain monoamine levels, will undoubtedly enhance our understanding of its pharmacological profile and its potential as a therapeutic agent.

References

- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decarboxylation of L-dopa and 5-hydroxytryptophan in dispersed rat pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Methyltryptophan and the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interplay between α-Methyltryptophan (α-MTP) and the kynurenine pathway, a critical metabolic route for tryptophan degradation with profound implications for immunology, neuroscience, and oncology. While α-MTP, a synthetic analog of tryptophan, is well-documented for its role in the serotonin pathway and its application in positron emission tomography (PET) imaging, its interaction with the rate-limiting enzymes of the kynurenine pathway—indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO2)—is an area of emerging research. This document synthesizes the current, albeit sometimes conflicting, evidence regarding α-MTP's role as a potential substrate and weak inhibitor of these enzymes. It presents available quantitative data, detailed experimental protocols for investigating these interactions, and visual diagrams of the involved pathways and experimental workflows to facilitate further research and drug development efforts in this domain.

Introduction to the Kynurenine Pathway

The kynurenine pathway is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway is not merely a disposal route for excess tryptophan but a crucial signaling cascade that produces a range of bioactive metabolites collectively known as kynurenines. These metabolites, including kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN), play pivotal roles in regulating immune responses, neurotransmission, and inflammation.[2][3]

The initial and rate-limiting step of the kynurenine pathway is catalyzed by three distinct enzymes:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is widely expressed in various tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), positioning it as a key regulator of immune tolerance.[4]

-

Indoleamine 2,3-dioxygenase 2 (IDO2): A more recently discovered homolog of IDO1, IDO2 exhibits a more restricted expression pattern and its precise physiological role is still under investigation.[5][6]

-

Tryptophan 2,3-dioxygenase (TDO2): Primarily expressed in the liver, TDO2 is responsible for regulating systemic tryptophan levels in response to dietary intake.[7]

Dysregulation of the kynurenine pathway has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders, making its enzymatic components attractive targets for therapeutic intervention.[8]

α-Methyltryptophan: A Modulator of Tryptophan Metabolism

α-Methyltryptophan (α-MTP) is a synthetic amino acid derivative of tryptophan. It is most recognized for its role as a tracer in PET imaging to assess serotonin synthesis in the brain.[9] However, as a structural analog of tryptophan, α-MTP has the potential to interact with the enzymes of the kynurenine pathway. The current body of research presents a nuanced and, at times, contradictory picture of this interaction. Some studies suggest that α-MTP can act as a substrate for IDO1, while others indicate it is a very weak inhibitor.[10] This ambiguity underscores the need for further rigorous biochemical and cellular characterization.

Quantitative Data on the Interaction of α-Methyltryptophan with Kynurenine Pathway Enzymes

A thorough review of the current scientific literature reveals a significant scarcity of robust quantitative data, such as IC50 or Ki values, detailing the inhibitory potency of α-Methyltryptophan against IDO1, IDO2, and TDO2. This lack of data is a critical knowledge gap for researchers in the field.

In contrast, the related compound, 1-methyltryptophan (1-MT), has been more extensively studied and serves as a useful benchmark.

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| 1-Methyl-L-tryptophan (L-1MT) | Human IDO1 | Recombinant enzyme assay | Ki = 19 µM | [11] |

| 1-Methyl-D-tryptophan (D-1MT) | Human IDO1 | Recombinant enzyme assay | No significant inhibition | [11] |

| 1-Methyl-L-tryptophan (L-1MT) | Human IDO2 | Cellular assay | Weak inhibition | [6] |

| 1-Methyl-D-tryptophan (D-1MT) | Human IDO2 | Cellular assay | Weak inhibition | [6] |

Note: The inhibitory activity of these compounds can vary depending on the specific assay conditions (e.g., cell-free enzymatic vs. cell-based assays).

The conflicting reports regarding α-MTP's interaction with IDO1—whether it acts as a substrate or a weak inhibitor—highlight the necessity for direct, quantitative enzymatic and cellular assays. The experimental protocols provided in this guide are designed to enable researchers to generate this much-needed data.

Signaling Pathways and Mechanisms

To understand the potential impact of α-Methyltryptophan on the kynurenine pathway, it is essential to visualize the core signaling cascade.

The above diagram illustrates the central role of IDO1, IDO2, and TDO2 in converting tryptophan to N-formylkynurenine, the first committed step in the pathway. α-Methyltryptophan, as a tryptophan analog, is hypothesized to interact with these enzymes, potentially as a substrate or a weak inhibitor. The downstream metabolites of kynurenine have opposing effects, with the branch leading to quinolinic acid being generally considered neurotoxic, while the branch leading to kynurenic acid is neuroprotective.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of α-Methyltryptophan with the kynurenine pathway enzymes.

Recombinant Human IDO1/TDO2 Enzyme Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of α-MTP on the catalytic activity of purified recombinant human IDO1 or TDO2.

Materials:

-

Recombinant human IDO1 or TDO2 enzyme

-

L-Tryptophan (substrate)

-

α-Methyltryptophan (test compound)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., L-ascorbic acid, methylene blue)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 321 nm (for N-formylkynurenine)

Procedure:

-

Prepare a stock solution of α-MTP in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, cofactors, and serial dilutions of α-MTP. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Immediately measure the absorbance at 321 nm at multiple time points (kinetic read) or after a fixed incubation time (endpoint read) at 37°C.

-

Calculate the rate of N-formylkynurenine formation.

-

Plot the enzyme activity against the concentration of α-MTP to determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of α-MTP to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and intracellular target engagement.

Materials:

-

Human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

α-Methyltryptophan

-

Reagents for kynurenine measurement (e.g., Ehrlich's reagent or HPLC)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Remove the induction medium and add fresh medium containing serial dilutions of α-MTP. Include a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay with Ehrlich's reagent or by HPLC.

-

Determine the cell viability to rule out cytotoxic effects of the compound.

-

Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.

Quantification of Tryptophan and Kynurenine by HPLC

This protocol provides a robust method for the simultaneous measurement of tryptophan and kynurenine in biological samples (e.g., cell culture supernatant, plasma).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A typical mobile phase consists of a buffered aqueous solution (e.g., potassium phosphate) with an organic modifier (e.g., acetonitrile).

Procedure:

-

Sample Preparation: Precipitate proteins from the sample by adding trichloroacetic acid (TCA). Centrifuge to pellet the precipitate.

-

Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the analytes using an isocratic or gradient mobile phase.

-

Detection: Monitor the eluent using a UV detector at approximately 280 nm for tryptophan and 360 nm for kynurenine.

-

Quantification: Generate standard curves for both tryptophan and kynurenine using known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.

Conclusion and Future Directions

The interaction of α-Methyltryptophan with the kynurenine pathway represents a compelling yet underexplored area of research. While its utility in PET imaging of the serotonin pathway is well-established, its potential to modulate the immunologically significant kynurenine pathway warrants further investigation. The current literature presents conflicting evidence and a notable lack of quantitative data on its inhibitory effects on IDO1, IDO2, and TDO2.

This technical guide provides the foundational knowledge and detailed experimental protocols necessary to address this knowledge gap. By systematically applying the described enzyme and cell-based assays, researchers can elucidate the precise mechanism and potency of α-MTP's interaction with the key enzymes of the kynurenine pathway. Such studies will be instrumental in determining whether α-MTP or its derivatives hold therapeutic promise for the treatment of cancers, neuroinflammatory disorders, and other conditions characterized by a dysregulated kynurenine pathway. Future research should also focus on in vivo studies to assess the impact of α-MTP on the full spectrum of kynurenine pathway metabolites and its overall effect on immune cell function and disease pathology.

References

- 1. CSF neopterin, quinolinic acid and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Metabolic Factor Kynurenic Acid of Kynurenine Pathway Predicts Major Depressive Disorder [frontiersin.org]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Pharmacological Profile of alpha-Methyltryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Methyltryptophan (α-MTP) is a synthetic amino acid analogue of tryptophan with a multifaceted pharmacological profile. Primarily recognized as a prodrug for the serotonin receptor agonist alpha-methylserotonin (αMS), α-MTP's biological activities extend to the modulation of amino acid transport and the kynurenine pathway of tryptophan metabolism. This technical guide provides a comprehensive overview of the mechanism of action, pharmacodynamics, and pharmacokinetics of α-MTP, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the serotonergic and related metabolic systems.

Introduction

This compound is a synthetic derivative of the essential amino acid L-tryptophan.[1] Its structural modification, the addition of a methyl group at the alpha carbon, confers unique pharmacological properties, including resistance to metabolic degradation by monoamine oxidase (MAO) and altered substrate specificity for various enzymes and transporters.[1] Historically, radiolabeled α-MTP has been instrumental as a tracer in positron emission tomography (PET) imaging to assess serotonin synthesis in the brain.[2][3][4] More recently, its potential therapeutic applications in conditions associated with serotonin deficiency, as well as in oncology through the blockade of amino acid transporters, have garnered significant interest.[1][5] This guide delves into the core pharmacological characteristics of α-MTP, providing a detailed examination of its molecular interactions and physiological effects.

Mechanism of Action

The pharmacological effects of α-MTP are primarily mediated through three distinct but interconnected mechanisms:

-

Conversion to the Serotonin Agonist, alpha-Methylserotonin (αMS): α-MTP readily crosses the blood-brain barrier and is metabolized within serotonergic neurons.[6] It is first hydroxylated by tryptophan hydroxylase (TPH) to form α-methyl-5-hydroxytryptophan (αM-5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield the active metabolite, αMS.[6] αMS acts as a non-selective agonist at various serotonin receptors and is resistant to degradation by MAO, leading to a prolonged serotonergic effect.[6][7]

-

Inhibition of the Amino Acid Transporter SLC6A14: α-MTP has been identified as a blocker of the solute carrier family 6 member 14 (SLC6A14) amino acid transporter.[5] This transporter is overexpressed in certain cancers and is responsible for the uptake of a broad range of essential amino acids.[5][8] By inhibiting SLC6A14, α-MTP can induce amino acid deprivation in cancer cells, leading to cell cycle arrest and suppression of tumor growth.[5]

-

Modulation of the Kynurenine Pathway: As an analogue of tryptophan, α-MTP can also influence the kynurenine pathway, the major catabolic route of tryptophan.[9][10] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[10] While the direct inhibitory effects of α-MTP on these enzymes are not fully characterized with precise quantitative data, its presence can alter the metabolic flux of tryptophan, potentially impacting the levels of neuroactive and immunomodulatory kynurenine metabolites.[9][11]

Pharmacodynamics: Quantitative Analysis

The pharmacodynamic profile of α-MTP is largely defined by the actions of its active metabolite, αMS, on serotonin receptors and the direct inhibitory effect of the parent compound on the SLC6A14 transporter.

Table 1: Receptor Binding and Functional Activity of alpha-Methylserotonin (αMS)

| Target | Parameter | Value (nM) | Radioligand/Assay | Reference |

| 5-HT1A Receptor | Ki | 42 | [3H]8-OH-DPAT | [1] |

| 5-HT1B Receptor | Ki | 85 | [125I]GTI | [1] |

| 5-HT1C Receptor | Ki | 150 | [3H]Mesulergine | [1] |

| 5-HT1D Receptor | Ki | 150 | [3H]Serotonin | [1] |

| 5-HT1E Receptor | Ki | >10,000 | [3H]Serotonin | [1][7] |

| 5-HT2A Receptor | Ki | 880 | [3H]Ketanserin | [1] |

| 5-HT2A Receptor | Ki | 3 | [3H]DOB | [1] |

| 5-HT2A Receptor | EC50 | 794 | Phosphoinositide hydrolysis | [12] |

| 5-HT2B Receptor | EC50 | 2.98 | Phosphoinositide hydrolysis | [12][13] |

| 5-HT2C Receptor | EC50 | 50.1 | Phosphoinositide hydrolysis | [12] |

Table 2: Inhibitory Activity of this compound (α-MTP)

| Target | Parameter | Value (µM) | Experimental System | Reference |

| SLC6A14 Transporter | IC50 | ~250 | Na+/Cl--dependent amino acid transport | [5] |

Pharmacokinetics

Experimental Protocols

Tryptophan Hydroxylase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like α-MTP on tryptophan hydroxylase (TPH).

Objective: To measure the IC50 value of a test compound for TPH.

Materials:

-

Purified recombinant TPH enzyme

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., HEPES or MOPS)

-

Test compound (e.g., α-MTP) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution (e.g., perchloric acid or trichloroacetic acid)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan at a concentration near its Km.

-

Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control (solvent only).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the cofactor, BH4.

-

Allow the reaction to proceed for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using HPLC.

-

Calculate the reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

In Vivo Microdialysis for Serotonin Release

This protocol outlines a general procedure for measuring extracellular serotonin levels in the brain of a freely moving animal following the administration of α-MTP.

Objective: To assess the effect of α-MTP on in vivo serotonin release.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (α-MTP)

-

HPLC system with electrochemical detection

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal using stereotaxic coordinates. Allow for a recovery period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline level of extracellular serotonin.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution.

-

Administer α-MTP (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue collecting dialysate samples to monitor changes in extracellular serotonin levels.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the baseline serotonin levels.[15][16][17]

PET Imaging of Serotonin Synthesis with [11C]α-MTP

This protocol provides a general framework for using PET with [11C]α-MTP to measure brain serotonin synthesis capacity.

Objective: To quantify the rate of serotonin synthesis in the human brain.

Materials:

-

PET scanner

-

Radiolabeled tracer: [11C]α-MTP

-

Arterial line for blood sampling

-

Data acquisition and analysis software

Procedure:

-

Position the subject in the PET scanner.

-

Administer a bolus injection of [11C]α-MTP intravenously.

-

Acquire dynamic PET scans of the brain over a period of time (e.g., 60-90 minutes).

-

Simultaneously, collect arterial blood samples to measure the concentration of the radiotracer in plasma over time (the arterial input function).

-

Analyze the dynamic PET data using a compartmental model or a graphical analysis method (e.g., Patlak plot).[2][18]

-

The analysis yields a rate constant (Ki or K-complex) that reflects the unidirectional uptake of the tracer from plasma into the brain and its subsequent trapping after metabolic conversion, providing an index of serotonin synthesis capacity.[3][18]

Signaling Pathways and Experimental Workflows

Diagram 1: Metabolic Fate of this compound

Caption: Metabolic conversion of α-MTP to the active agonist αMS.

Diagram 2: Tryptophan Metabolism and Points of α-MTP Interaction

Caption: Overview of tryptophan metabolism and α-MTP's interaction points.

Diagram 3: Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for assessing in vivo serotonin release using microdialysis.

Conclusion

This compound presents a compelling pharmacological profile with significant potential for both research and therapeutic development. Its role as a prodrug for the long-acting serotonin agonist αMS, coupled with its ability to inhibit the SLC6A14 amino acid transporter, opens avenues for the treatment of a range of disorders, from neurological conditions characterized by serotonin deficits to various forms of cancer. The use of [11C]α-MTP in PET imaging continues to be a valuable tool for elucidating the dynamics of serotonin synthesis in the living brain. Further research is warranted to fully characterize the quantitative aspects of its interaction with the kynurenine pathway and to establish its detailed pharmacokinetic profile in humans. This technical guide provides a solid foundation for these future investigations and for the continued exploration of the therapeutic potential of this versatile molecule.

References

- 1. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 7. α-Methylserotonin - Wikipedia [en.wikipedia.org]

- 8. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of alpha-Methyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction: alpha-Methyltryptophan (α-MTP) is a synthetically derived amino acid analogue of tryptophan that has played a significant role in the study of serotonin metabolism and function. As a prodrug of α-methylserotonin (α-MS) and an inhibitor of the enzyme tryptophan hydroxylase, α-MTP has been a valuable tool in neuroscience and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to α-MTP, with a focus on quantitative data and detailed methodologies for the scientific community.

Discovery and Early History

The scientific exploration of this compound traces back to the mid-20th century. While the exact date and individual credited with the initial synthesis remain to be definitively pinpointed in currently available literature, early publications indicate its existence and study by the 1950s. A notable early investigation into its effects was published in 1955 by T.L. Sourkes and E. Townsend, which examined the impact of the racemic mixture, α-methyl-DL-tryptophan, on the oxidation of tryptophan.

A significant milestone in the understanding of α-MTP's biological fate was a 1965 paper by B.K. Madras and T.L. Sourkes, which detailed its metabolism.[1] These early studies laid the groundwork for decades of research into the compound's pharmacological properties and its utility as a research tool. Around the same period, approximately 60 years ago, the dl-enantiomeric mixture of α-methyltryptophan was observed to have a weight-reducing effect in rats, a finding that was not extensively pursued at the time.

Chemical Synthesis

A common modern approach for the asymmetric synthesis of α-methyltryptophan involves the alkylation of a protected tryptophan derivative. For instance, a Schiff base of L-tryptophan methyl ester can be reacted with di-isopropylamine to generate an anion, which is then alkylated with methyl iodide (CH₃I). Subsequent hydrolysis yields α-methyltryptophan. This method is particularly useful for the preparation of radiolabeled α-[¹¹C]methyl-L-tryptophan for positron emission tomography (PET) studies.

Experimental Protocol: Synthesis of "no-carrier-added" α-[¹¹C]methyl-L-tryptophan

This protocol is a generalized representation of methods used for radiolabeling:

-

Precursor Preparation: A Schiff base of L-tryptophan methyl ester is prepared and dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Anion Generation: A strong base, such as lithium diisopropylamide (LDA), is added at a low temperature (e.g., -78 °C) to deprotonate the α-carbon, forming a reactive anion.

-

Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from [¹¹C]CO₂, is introduced into the reaction mixture. The [¹¹C]methyl group is attacked by the anion, forming the methylated product.

-

Hydrolysis and Purification: The protecting groups are removed by acid hydrolysis. The final product, α-[¹¹C]methyl-L-tryptophan, is then purified using high-performance liquid chromatography (HPLC).

Pharmacological Properties and Mechanism of Action

This compound is a pharmacologically versatile molecule with a primary mechanism of action centered on the serotonergic system.

Inhibition of Tryptophan Hydroxylase:

α-MTP acts as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] This inhibition leads to a reduction in the synthesis of serotonin from tryptophan. The trapping of radiolabeled α-MTP in the brain is significantly reduced following treatment with the TPH inhibitor p-chlorophenylalanine (PCPA), demonstrating that its accumulation is related to TPH activity.[2][3]

Prodrug for alpha-Methylserotonin:

α-MTP is a prodrug that is metabolized in the body to α-methylserotonin (α-MS).[4] This conversion is a two-step process initiated by tryptophan hydroxylase, which hydroxylates α-MTP to α-methyl-5-hydroxytryptophan. This intermediate is then decarboxylated by aromatic L-amino acid decarboxylase to form α-MS.[4] α-MS is a non-selective serotonin receptor agonist and acts as a "substitute neurotransmitter" for serotonin.[4] Unlike serotonin, α-MS is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to metabolism leads to a prolonged presence of α-MS in the brain following α-MTP administration.[4]

Signaling Pathway of α-MTP Metabolism and Action

Caption: Metabolic conversion of α-MTP to α-MS and its inhibitory effect on serotonin synthesis.

Stereoisomers

This compound exists as two stereoisomers: the L-isomer (α-MLT) and the D-isomer (α-MDT). Early studies often utilized the racemic mixture (DL-α-MTP). However, subsequent research has demonstrated that the biological activity primarily resides in the L-isomer. For example, the weight-reducing effect of α-methyltryptophan is attributed to α-MLT, with α-MDT showing negligible activity.

Metabolism and Pharmacokinetics

The metabolism of α-MTP was investigated as early as 1965 by Madras and Sourkes.[1] The primary metabolic pathway involves its conversion to α-MS.[4] A minor metabolite, α-methyltryptamine (α-MT), is also formed.[4] Due to the presence of the α-methyl group, both α-MTP and its metabolite α-MS are resistant to degradation by monoamine oxidase, leading to a longer half-life in the body compared to tryptophan and serotonin.[4]

Pharmacokinetic studies in rhesus monkeys have been conducted to determine parameters necessary for estimating serotonin synthesis rates using PET. These studies involved intravenous administration of α-MTP and measurement of plasma concentrations over time.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A generalized workflow for determining the pharmacokinetic profile of α-MTP in a non-human primate model.

Quantitative Data

Quantitative data on the pharmacological properties of α-MTP are crucial for its application in research and drug development.

| Parameter | Value | Species/System | Reference |

| Tryptophan Hydroxylase Inhibition | |||

| Brain trapping reduction by PCPA | 40-80% | Rat | [3] |

| Pharmacokinetics (Rhesus Monkey) | |||

| Lumped constant for serotonin synthesis estimation | 0.18 ± 0.05 | Rhesus Monkey | |

| In Vitro TPH1 Inhibition (Novel Inhibitors for comparison) | |||

| LP-533401 Ki | 0.31 µM | Human TPH1 | [5] |

| LP-521834 Ki | 0.036 µM | Human TPH1 | [5] |

| LP-534193 Ki | 0.03 µM | Human TPH1 | [5] |

Applications in Research

This compound has been instrumental as a research tool in several areas:

-

Studying the Serotonergic System: By depleting serotonin through TPH inhibition and by acting as a precursor to a substitute neurotransmitter, α-MTP has been used to investigate the role of serotonin in various physiological and behavioral processes.

-

Positron Emission Tomography (PET): Radiolabeled α-MLT is used as a tracer to measure the rate of serotonin synthesis in the brain in vivo. This has applications in studying neurological and psychiatric disorders.

-

Epilepsy Research: Increased uptake of α-MTP has been observed in epileptogenic brain regions, suggesting its potential as a biomarker for immune activation in epilepsy.

Conclusion

This compound, a synthetic amino acid with a rich history spanning over six decades, continues to be a relevant molecule in the fields of neuroscience and drug development. Its dual role as a tryptophan hydroxylase inhibitor and a prodrug for a serotonin analogue has provided invaluable insights into the complexities of the serotonergic system. While the precise origins of its discovery require further historical investigation, its legacy as a powerful research tool is firmly established. The ongoing development of more selective TPH inhibitors for therapeutic applications builds upon the foundational knowledge gained from studies of α-MTP.

References

- 1. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openscholar.uga.edu [openscholar.uga.edu]

- 4. Effects of alpha-methyl-DL-tryptophan on the oxidation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Enantiomers of alpha-Methyltryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of alpha-methyltryptophan (α-MTP), L-alpha-methyltryptophan (L-α-MTP) and D-alpha-methyltryptophan (D-α-MTP). This document details their distinct pharmacological properties, underlying mechanisms of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development.

Core Properties and Enantiomer-Specific Activities

This compound is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two enantiomers with markedly different biological activities. While the racemic mixture, DL-α-MTP, has been studied for various effects, including weight reduction and as a blocker of the amino acid transporter SLC6A14, recent research has elucidated the specific roles of each enantiomer.[1][2]

L-alpha-Methyltryptophan (L-α-MTP) is primarily recognized for its role as a selective blocker of the solute carrier transporter SLC6A14 and its subsequent effects on cellular metabolism and growth.[1] It is also utilized as a tracer in positron emission tomography (PET) to monitor serotonin synthesis in the brain.[3]

D-alpha-Methyltryptophan (D-α-MTP) , in contrast, is primarily known for its activity as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of this compound.

Table 1: Physical and Chemical Properties

| Property | DL-α-Methyltryptophan | L-α-Methyltryptophan | D-α-Methyltryptophan |

| CAS Number | 153-91-3[6][7] | 16709-25-4 | 49996-73-0 |

| Molecular Formula | C₁₂H₁₄N₂O₂[6][7] | C₁₂H₁₄N₂O₂ | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol [4] | 218.25 g/mol | 218.25 g/mol |

| Appearance | White to off-white crystalline solid[6][7] | White powder | - |

| Solubility | Soluble in polar solvents[6][7] | - | - |

Table 2: Pharmacological Properties

| Parameter | L-α-Methyltryptophan | D-α-Methyltryptophan |

| Primary Target | SLC6A14 (Solute Carrier Family 6 Member 14)[1] | IDO1 (Indoleamine 2,3-dioxygenase 1)[4][5] |

| Activity | Blocker[6] | Inhibitor[4][5] |

| IC₅₀ (SLC6A14) | ~250 µM (for DL-α-MTP)[6] | - |

| IC₅₀ (IDO1) | - | Weak inhibitor; specific IC₅₀ not consistently reported, often studied as the related D-1-methyltryptophan. |

| Key Biological Effects | - Weight reduction[2][8]- Inhibition of mTOR signaling[9]- Induction of autophagy and apoptosis in cancer cells[1]- Serves as a prodrug for α-methylserotonin[3] | - Immunomodulation[5]- Potential anti-cancer effects through immune checkpoint inhibition[4] |

Signaling Pathways and Mechanisms of Action

L-alpha-Methyltryptophan: Targeting SLC6A14 and mTOR Signaling

L-α-MTP exerts its primary effects by blocking the amino acid transporter SLC6A14. This transporter is upregulated in several types of cancer and is responsible for the uptake of a broad range of amino acids.[10] By inhibiting SLC6A14, L-α-MTP induces amino acid deprivation within cancer cells, leading to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[9] mTOR is a central regulator of cell growth, proliferation, and survival.[5][11][12] The inhibition of mTORC1, a key complex in the mTOR pathway, subsequently leads to the induction of autophagy and apoptosis.[1][13]

Figure 1: L-α-MTP mediated inhibition of mTOR signaling.

L-alpha-Methyltryptophan: Metabolism via the Serotonin Pathway

L-α-MTP can also be metabolized in a pathway analogous to that of L-tryptophan, leading to the formation of α-methylserotonin (αMS).[3] This process involves two key enzymes: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). αMS is a non-selective serotonin receptor agonist. Unlike serotonin, αMS is not a substrate for monoamine oxidase (MAO), leading to a longer duration of action.[3]

Figure 2: Metabolic pathway of L-α-MTP to α-methylserotonin.

D-alpha-Methyltryptophan: Inhibition of the Indoleamine 2,3-Dioxygenase (IDO) Pathway

D-α-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[5] In the tumor microenvironment, IDO1 expression is often upregulated, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This creates an immunosuppressive environment by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells. By inhibiting IDO1, D-α-MTP can help to restore anti-tumor immunity.

References

- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid transporter SLC6A14 is a novel and effective drug target for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Biological Activities of alpha-Methyltryptophan Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyltryptophan (α-MTP) is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two stereoisomers: L-alpha-Methyltryptophan (L-α-MTP) and D-alpha-Methyltryptophan (D-α-MTP). This structural difference, seemingly minor, dictates profoundly distinct biological activities, highlighting the critical principle of stereoselectivity in pharmacology and biochemistry. This technical guide provides a comprehensive analysis of the differential biological effects of these two enantiomers, focusing on their roles in key metabolic pathways, with a particular emphasis on their interactions with the serotonin and kynurenine pathways.

Core Biological Activities: A Tale of Two Isomers

The biological activities of L-α-MTP and D-α-MTP are largely divergent, with each enantiomer exhibiting unique interactions with various enzymes and transporters.

L-alpha-Methyltryptophan (L-α-MTP)

L-α-MTP is a versatile molecule with several documented biological functions:

-

Serotonin Synthesis Pathway and Neuroimaging: L-α-MTP serves as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin synthesis pathway.[1] It is converted to α-methyl-5-hydroxytryptophan and subsequently to α-methylserotonin, a functional analog of serotonin.[2] Because α-methylserotonin is not a substrate for monoamine oxidase, the primary enzyme that degrades serotonin, it accumulates in serotonergic neurons.[2] This property makes radiolabeled L-α-MTP ([¹¹C]L-α-MTP) an invaluable tracer in Positron Emission Tomography (PET) for visualizing and quantifying serotonin synthesis in the brain.[1][2]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: L-α-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[3] IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment can lead to immune evasion.[3] By inhibiting IDO1, L-α-MTP can help to restore anti-tumor immune responses.

-

Weight Management and Metabolic Effects: L-α-MTP has been identified as a potent agent for weight loss and the reversal of metabolic syndrome in animal models.[4][5] Studies in mice have shown that oral administration of L-α-MTP leads to reduced body weight, decreased food intake, improved insulin sensitivity, and reversal of hepatic steatosis.[4][5] In stark contrast, D-α-MTP shows negligible activity in this regard.[4][5]

-

Amino Acid Transporter Blockade: L-α-MTP acts as a blocker of the amino acid transporter SLC6A14.[6][7] This transporter is overexpressed in several types of cancer and is responsible for the uptake of a broad range of amino acids, which are essential for tumor growth.[7] By blocking SLC6A14, L-α-MTP can induce amino acid deprivation in cancer cells, leading to cell cycle arrest and inhibition of tumor growth.[7][8]

D-alpha-Methyltryptophan (D-α-MTP)

The biological activities of D-α-MTP are more narrowly focused, primarily revolving around its role as an IDO inhibitor.

-

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: While initially investigated as a racemic mixture, it was later discovered that the D- and L-isomers have different inhibitory profiles against the two isoforms of IDO. L-α-MTP is a more potent inhibitor of IDO1, while D-α-MTP is largely inactive against IDO1 but is thought to preferentially inhibit IDO2.[3][9] However, it's important to note that D-α-MTP is considered a weak enzymatic inhibitor overall.[10]

-

Cancer Immunotherapy: Due to its role as an IDO inhibitor, D-α-MTP (also known as Indoximod) has been investigated in clinical trials for cancer immunotherapy.[11] The rationale is that by inhibiting IDO, D-α-MTP can reverse the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer therapies.[11] However, its precise mechanism of action is still under investigation, with some evidence suggesting it may act as a tryptophan mimetic to reverse mTORC1 inhibition induced by tryptophan depletion, rather than through direct, potent enzymatic inhibition.[9]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of L-α-MTP and D-α-MTP.

| Parameter | L-alpha-Methyltryptophan | D-alpha-Methyltryptophan | Reference(s) |

| IDO1 Inhibition (IC₅₀) | ~19 µM (cell-free recombinant enzyme) | Ineffective | [12] |

| IDO Activity Inhibition in HeLa cells | Effective inhibitor | Completely inactive | [3] |

| SLC6A14 Blockade (IC₅₀) | ~250 µM (as DL-racemate) | Not specified, but the racemate is active | [7] |

| Parameter | L-alpha-Methyltryptophan | D-alpha-Methyltryptophan | Reference(s) |

| Effect on Body Weight in Obese Mice | Significant weight loss | Negligible effect | [4][5] |

| Effect on Food Intake in Obese Mice | Decreased | No significant change | [4][5] |

| Effect on Insulin Sensitivity in Obese Mice | Improved | No significant change | [4][5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.